Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate is a chemical compound with the molecular formula C₁₁H₁₀Cl₃NO₃ and a molecular weight of 310.561 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, a benzoate moiety, and a trichloroacetyl-substituted amine group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
- Dissolve ethyl 4-aminobenzoate in anhydrous dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add trichloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The trichloroacetyl group can be reduced to a dichloroacetyl or monochloroacetyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: 4-[(2,2,2-Trichloroacetyl)amino]benzoic acid.
Reduction: Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate or ethyl 4-[(2-chloroacetyl)amino]benzoate.
Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.
Scientific Research Applications
Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. This compound can also act as a prodrug, releasing active metabolites upon enzymatic cleavage.
Comparison with Similar Compounds
Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate: Similar structure but with fewer chlorine atoms, leading to different reactivity and biological activity.
Ethyl 4-[(2-chloroacetyl)amino]benzoate: Contains only one chlorine atom, resulting in distinct chemical and biological properties.
Ethyl 4-[(acetyl)amino]benzoate: Lacks the chlorine atoms, making it less reactive and with different applications.
The uniqueness of this compound lies in its trichloroacetyl group, which imparts specific reactivity and biological activity that are not observed in its less chlorinated analogs.
Properties
IUPAC Name |
ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO3/c1-2-18-9(16)7-3-5-8(6-4-7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMNPXMUYHYRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357992 |
Source
|
Record name | ST50692608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53165-96-1 |
Source
|
Record name | ST50692608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.